Bis(4-(chloromethyl)phenyl)diazene

Description

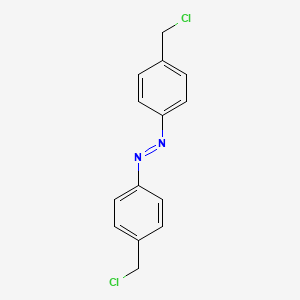

Structure

2D Structure

3D Structure

Properties

CAS No. |

37797-32-3 |

|---|---|

Molecular Formula |

C14H12Cl2N2 |

Molecular Weight |

279.2 g/mol |

IUPAC Name |

bis[4-(chloromethyl)phenyl]diazene |

InChI |

InChI=1S/C14H12Cl2N2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 |

InChI Key |

PPJWGGJENAIQSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCl)N=NC2=CC=C(C=C2)CCl |

Origin of Product |

United States |

Synthetic Methodologies for Bis 4 Chloromethyl Phenyl Diazene and Analogues

Established Synthetic Routes to Substituted Diazenes and Azobenzenes

The core of bis(4-(chloromethyl)phenyl)diazene is the azobenzene (B91143) scaffold. The synthesis of such substituted diazenes is a well-developed field in organic chemistry, with several reliable methods at the disposal of chemists.

Diazotization-Coupling Reactions as a Primary Synthetic Strategy

One of the most fundamental and widely used methods for the preparation of aromatic azo compounds is the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic substrate. organic-chemistry.orglibretexts.orglibretexts.org This two-step process allows for the versatile construction of a wide array of substituted azobenzenes.

The synthesis commences with the diazotization of a primary aromatic amine. accessscience.com In this reaction, the amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to form a diazonium salt. quora.commasterorganicchemistry.com The resulting diazonium ion is a potent electrophile. libretexts.org

For the synthesis of symmetrically substituted azobenzenes, a single aromatic amine precursor is often used, which, after diazotization, can couple with another molecule of the starting amine or a derivative.

The diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, in what is known as an azo coupling reaction. libretexts.orgwikipedia.org The electron-donating group (e.g., -OH or -NH₂) on the coupling partner activates the aromatic ring towards electrophilic attack by the diazonium ion. libretexts.org The coupling reaction typically occurs at the para position to the activating group unless this position is blocked. libretexts.orglibretexts.org The pH of the reaction medium is a critical factor; acidic conditions are generally preferred for coupling with anilines, while alkaline conditions are used for phenols. quora.comlibretexts.org

Aniline itself can react with a diazonium salt to produce p-aminoazobenzene, a yellow dye. youtube.com Similarly, phenol couples with benzenediazonium (B1195382) chloride to yield a yellow-orange azo compound. wikipedia.org

Direct Chloromethylation of Aromatic Diazene (B1210634) Scaffolds

An alternative strategy involves the direct introduction of chloromethyl groups onto a pre-existing aromatic diazene scaffold. This is a type of electrophilic aromatic substitution known as chloromethylation. The reaction typically employs formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). youtube.com

This method is particularly useful when the parent azobenzene compound is readily available. However, controlling the regioselectivity and the degree of chloromethylation can be challenging and may lead to a mixture of products. A known process for the chloromethylation of high molecular weight aromatic compounds utilizes a reaction mixture of methylal and sulfuryl chloride in the presence of a Friedel-Crafts catalyst. google.com

A specific example is the preparation of p,p'-bis(chloromethyl)azobenzene (CAB) which has been used as a crosslinking agent. kpi.ua This suggests that direct chloromethylation of azobenzene is a viable synthetic route.

Alternative Approaches for Related Bis(halomethyl)phenyldiazene Analogues

The synthesis of other bis(halomethyl)phenyldiazene analogues provides valuable precedents for the preparation of the chloromethyl derivative. These alternative routes often involve similar chemical principles but utilize different halogenating agents or synthetic strategies.

The synthesis of bis(bromomethyl)arenes can be achieved through the bromination of the corresponding dimethyl-substituted arenes. researchgate.net This reaction often utilizes N-bromosuccinimide (NBS) as the brominating agent, sometimes in conjunction with a radical initiator. This approach suggests that a potential route to this compound could start from 4,4'-dimethylazobenzene (B1265379), followed by a free-radical chlorination of the methyl groups.

Furthermore, the synthesis of 2,3-bis(bromomethyl)-1,4-diphenylbenzene has been reported, showcasing methods for introducing bromomethyl groups onto a central benzene (B151609) ring flanked by phenyl groups. unh.edu While the core structure is different, the synthetic transformations for introducing the halomethyl functionality are relevant.

Utilization of 4-Methylbenzene Derivatives in Chlorination Reactions

A plausible and direct method for the synthesis of this compound involves the chloromethylation of a suitable precursor such as 4,4'-dimethylazobenzene. This reaction introduces the chloromethyl group onto the aromatic rings. The general mechanism for chloromethylation of aromatic hydrocarbons involves the reaction with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride researchgate.netyoutube.com. This electrophilic aromatic substitution reaction proceeds via the formation of a chloromethyl cation or a related electrophilic species that then attacks the electron-rich aromatic ring.

While a specific protocol for the chloromethylation of 4,4'-dimethylazobenzene is not extensively documented in the provided search results, the chloromethylation of other aromatic compounds provides a strong precedent. For instance, the chloromethylation of biphenyl (B1667301) to produce 4,4'-bis(chloromethyl)biphenyl is a well-established procedure nih.gov. This suggests that a similar approach, by treating 4,4'-dimethylazobenzene with appropriate chloromethylating agents, could yield the desired this compound. The reaction conditions would likely need to be optimized to achieve high yields and selectivity.

An alternative conceptual approach starts from 4,4'-azodianiline, which could be subjected to a Sandmeyer-type reaction. Diazotization of the amino groups followed by reaction with a suitable source of chloride and formaldehyde could potentially install the chloromethyl groups, though this represents a more complex and less direct route.

Functional Group Transformations Involving the Diazene Core

The diazene moiety (-N=N-) is a key functional group that can undergo both oxidation and reduction, leading to the formation of azoxy and hydrazobenzene (B1673438) derivatives, respectively. These transformations allow for the fine-tuning of the electronic and structural properties of the molecule.

Controlled Oxidation Pathways to Azoxy (-N(O)=N-) Derivatives

The oxidation of the diazene bond in azobenzenes leads to the formation of azoxybenzenes. This transformation can be achieved using various oxidizing agents. The selective oxidation of anilines can also be a route to azoxybenzenes. For example, zirconium(IV) hydroxide (B78521) has been shown to be an efficient heterogeneous catalyst for the selective oxidation of anilines to azoxybenzenes using peroxides or molecular oxygen as the oxidant nih.gov. The reaction conditions, particularly the choice of solvent, can be tuned to favor the formation of azoxy compounds nih.gov.

Another study demonstrated that the selective oxidation of substituted anilines to azoxybenzenes can be achieved by adjusting the basicity of the reaction medium in the presence of hydrogen peroxide, without the need for a metal catalyst nih.gov. A mild base like sodium fluoride (B91410) was found to promote the formation of azoxybenzenes in high yields nih.gov. While these examples start from anilines, the direct oxidation of a preformed azobenzene is also a common method. For a compound like this compound, treatment with an oxidizing agent such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide under controlled conditions would be the expected route to the corresponding this compound oxide.

The table below summarizes the conditions for the selective oxidation of anilines to azoxybenzenes, which can be considered analogous to the oxidation of the diazene core.

| Catalyst/Reagent | Oxidant | Solvent | Base | Product | Reference |

| Zr(OH)₄ | H₂O₂ or O₂ | Varies | None specified | Azoxybenzenes | nih.gov |

| None | H₂O₂ | Not specified | NaF (mild) | Azoxybenzenes | nih.gov |

Selective Reduction Pathways to Hydrazobenzene (-NH-NH-) Derivatives

The reduction of the azo group in azobenzenes to a hydrazo group is a fundamental transformation. A variety of reducing agents and catalytic systems can be employed for this purpose. Thioacetic acid has been shown to mediate a mild, catalyst- and metal-free hydrogenation of azobenzenes to hydrazobenzenes under visible light irradiation rsc.org. Another approach involves a visible-light-promoted transfer hydrogenation using B₂pin₂ in methanol (B129727) at ambient temperature rsc.org.

Catalytic transfer hydrogenation using a ruthenium(II)-NC complex with ethanol (B145695) as the hydrogen source in the presence of a weak base is also an effective method rsc.org. Furthermore, sodium dithionite (B78146) in an aqueous solution has been used for the reduction of various azobenzenes to their corresponding hydrazines in excellent yields rsc.org. A recent development involves the use of a polyoxotungstate cluster as a mediator for the selective hydrogenation of azobenzene to hydrazobenzene via a proton-coupled electron transfer mechanism nih.gov.

These methods highlight the diverse options available for the selective reduction of the diazene core in this compound to yield the corresponding Bis(4-(chloromethyl)phenyl)hydrazine. The choice of method would depend on factors such as functional group tolerance and desired reaction conditions.

The following table presents various methods for the reduction of azobenzenes to hydrazobenzenes.

| Reagent/Catalyst | Hydrogen Source/Conditions | Key Features | Reference |

| Thioacetic acid | Visible light | Catalyst- and metal-free | rsc.org |

| B₂pin₂ | Methanol, visible light | Radical pathway | rsc.org |

| Ru(II)-NC complex | Ethanol | Transfer hydrogenation | rsc.org |

| Sodium dithionite | Aqueous solution | Generally excellent yields | rsc.org |

| Polyoxotungstate cluster | Prereduced cluster, organic acid | Proton-coupled electron transfer | nih.gov |

Strategic Employment of the Chloromethyl Functionality in Convergent Synthesis

The chloromethyl groups in this compound are highly reactive handles for molecular diversification through nucleophilic substitution reactions. This allows for the convergent synthesis of a wide array of functionalized derivatives.

Nucleophilic Substitution Reactions for Molecular Diversification

The benzylic chloride nature of the chloromethyl groups makes them susceptible to attack by a variety of nucleophiles. This reactivity is central to the use of this compound as a scaffold for building larger, more complex molecules.

Nitrogen-based nucleophiles, such as primary and secondary amines and imidazoles, readily react with benzylic chlorides. These reactions typically proceed via an Sₙ2 mechanism, leading to the formation of a new carbon-nitrogen bond. For example, the reaction of benzyl (B1604629) chloride with imidazole (B134444) has been studied, with reaction conditions and stoichiometries influencing the yield of the resulting benzyl-substituted imidazole researchgate.net. The use of a base, either an excess of the nucleophile itself or an inorganic base like potassium carbonate, sodium hydroxide, or potassium hydroxide, is often employed to neutralize the HCl generated during the reaction researchgate.net.

Similarly, the reaction of this compound with two equivalents of an amine or imidazole would lead to the corresponding bis(aminomethyl) or bis(imidazolylmethyl) derivative. This approach allows for the introduction of a wide range of functional groups, depending on the nature of the nucleophile used. One-pot nucleophilic substitution of benzylic bromides with sodium azide (B81097), followed by a copper-catalyzed cycloaddition with alkynes, demonstrates a powerful strategy for creating complex triazole-containing structures from benzylic halides, a reaction pathway that is analogous for this compound.

The table below provides examples of reaction conditions for the nucleophilic substitution of benzylic chlorides with nitrogen-based nucleophiles.

| Benzylic Halide | Nucleophile | Base | Solvent | Product | Reference |

| Benzyl chloride | Imidazole | Imidazole (excess) or K₂CO₃, NaOH, KOH | Not specified | Benzyl-substituted imidazole | researchgate.net |

| 1,2-, 1,3-, or 1,4-bis(bromomethyl)benzene | Sodium azide | Not specified | Not specified | Bis(azidomethyl)benzene |

This synthetic versatility underscores the importance of this compound as a key intermediate in the development of novel functional materials and biologically active compounds.

Reactions with Oxygen-Based Nucleophiles (e.g., Hydroxide, Alkoxides)

The benzylic chloride nature of the chloromethyl groups in this compound makes them susceptible to nucleophilic substitution by oxygen-based nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of ethers and alcohols.

The reaction with hydroxide ions, typically from a source like sodium hydroxide, would lead to the corresponding diol, (E)-(diazene-1,2-diylbis(4,1-phenylene))dimethanol , also known as 4,4'-bis(hydroxymethyl)azobenzene. While specific studies on the hydrolysis of this compound are not extensively detailed in the literature, the general reactivity of benzyl chlorides suggests this transformation is feasible. For instance, the synthesis of 4,4′-Bis(2,6-di-tert-butylphenol) has been achieved using a solid catalyst based on sodium hydroxide, highlighting its role in related aromatic substitutions researchgate.net.

Alkoxides, such as sodium methoxide (B1231860) or ethoxide, are potent nucleophiles that react with this compound to yield the corresponding bis-ether derivatives. The copper-catalyzed reaction of sodium methoxide with aryl bromides has been studied mechanistically, providing a basis for understanding the introduction of methoxy (B1213986) groups onto aromatic rings tue.nl. In the context of polymer synthesis, azobenzene-containing polyethers have been synthesized, which often involves the reaction of a bis(chloromethyl) or similar electrophilic monomer with a bisphenol in the presence of a base to form the ether linkages. These reactions underscore the utility of this class of compounds in creating photoresponsive polymers.

A general representation of these reactions is shown below:

Reaction with Hydroxide: Cl-CH₂-C₆H₄-N=N-C₆H₄-CH₂-Cl + 2 NaOH → HO-CH₂-C₆H₄-N=N-C₆H₄-CH₂-OH + 2 NaCl

Reaction with Alkoxides: Cl-CH₂-C₆H₄-N=N-C₆H₄-CH₂-Cl + 2 NaOR → RO-CH₂-C₆H₄-N=N-C₆H₄-CH₂-OR + 2 NaCl (where R = alkyl group)

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Analogous to oxygen-based nucleophiles, sulfur-based nucleophiles, such as thiols and their corresponding thiolates, readily react with the chloromethyl groups of this compound to form thioethers. These reactions are of significant interest for the synthesis of sulfur-containing polymers and materials with unique optical and electronic properties.

The synthesis of azobenzene-containing polythiophenes has been reported, although the polymerization yields can sometimes be low due to the reactivity of the azobenzene monomers . The fundamental reaction involves the nucleophilic attack of the thiolate anion on the benzylic carbon, displacing the chloride ion.

For example, the reaction with a simple thiol like thiophenol in the presence of a base would yield (E)-1,2-bis(4-((phenylthio)methyl)phenyl)diazene . This type of transformation is a cornerstone in the synthesis of more complex structures. For instance, the synthesis of (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene was achieved by quenching a lithiated azobenzene derivative with dimethyl disulfide, showcasing a method to introduce sulfur-containing moieties researchgate.net.

The general reaction can be depicted as:

Reaction with Thiols (in the presence of a base): Cl-CH₂-C₆H₄-N=N-C₆H₄-CH₂-Cl + 2 RSH + 2 Base → RS-CH₂-C₆H₄-N=N-C₆H₄-CH₂-SR + 2 Base·HCl (where R = alkyl or aryl group)

The development of azobenzene-containing polymers through sequential thiol-ene reactions further highlights the importance of the reactivity of sulfur nucleophiles with azobenzene derivatives rsc.org.

Alkylation Reactions and Quaternization Strategies

The chloromethyl groups of this compound are effective alkylating agents. A particularly important application of this reactivity is in quaternization reactions, where the compound reacts with tertiary amines to form quaternary ammonium (B1175870) salts. This strategy is widely used to introduce ionic functionalities into polymers or to crosslink polymer chains.

A notable example is the use of p,p'-bis(chloromethyl)azobenzene (CAB) as a crosslinking agent for poly(tertiary aminostyrene)s kpi.ua. In this process, the bifunctional CAB reacts with the tertiary amine groups on the polymer chains via the Menschutkin reaction, forming quaternary ammonium crosslinks. The degree of crosslinking can be controlled, and the resulting materials exhibit photochromic properties due to the incorporated azobenzene units kpi.ua. The study by Kijima et al. detailed the synthesis of CAB from 4,4'-azodibenzoic acid, which was first reduced to the corresponding diol, 4,4'-bis(hydroxymethyl)azobenzene, and subsequently chlorinated using thionyl chloride kpi.ua.

This quaternization reaction can be generalized as follows:

Quaternization with Tertiary Amines: Cl-CH₂-C₆H₄-N=N-C₆H₄-CH₂-Cl + 2 NR₃ → [R₃N⁺-CH₂-C₆H₄-N=N-C₆H₄-CH₂-N⁺R₃] 2Cl⁻ (where R = alkyl or aryl group)

This approach has also been employed in the synthesis of crystalline viologen-based porous ionic polymers, where 4,4′-bis(chloromethyl)biphenyl is reacted with 4,4′-bipyridine in a Menshutkin reaction to construct the polymer framework rsc.org.

Catalytic and Green Chemistry Approaches in Diazene Synthesis

The synthesis of azobenzenes has traditionally relied on methods like the diazotization-coupling reaction, the Mills reaction, and the Wallach reaction rsc.org. However, modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign catalytic and green chemistry approaches.

Catalytic Methods:

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of azobenzenes.

Palladium-catalyzed cross-coupling reactions are widely used for creating C-C and C-N bonds in the synthesis of complex azobenzene derivatives researchgate.net.

Copper-catalyzed reactions have also proven effective. For example, a copper-catalyzed diarylation of hydrazine (B178648) with diaryl iodonium (B1229267) salts provides a direct route to azobenzene derivatives.

Recent research has explored the use of cooperative bifunctional catalysts, such as transition metal oxides combined with Bi(III), for the oxidative dehydrogenative coupling of anilines to produce azobenzenes under solvent- and base-free conditions researchgate.net.

Green Chemistry Approaches:

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of diazene synthesis, this translates to:

One-pot syntheses: These procedures, where multiple reaction steps are carried out in a single reaction vessel, improve efficiency and reduce waste. For example, a one-pot synthesis of azobenzene-interconnected photoresponsive polymers has been developed using sequential thiol-ene reactions rsc.org.

Use of environmentally friendly solvents: Researchers are exploring the use of greener solvents like water or ionic liquids to replace traditional volatile organic compounds researchgate.net.

Catalyst recyclability: The development of heterogeneous catalysts or catalyst systems that can be easily separated and reused is a key aspect of green chemistry researchgate.net. A patent for the synthesis of 1,4-bis(chloromethyl)benzene (B146612) describes the use of a recyclable ionic liquid catalyst google.com.

Eco-friendly reagents: The use of non-toxic and renewable reagents is another important consideration. For instance, glucose has been used as an eco-friendly reductant for the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, an azoxybenzene (B3421426) derivative mdpi.com.

These modern approaches are not only making the synthesis of compounds like this compound more sustainable but are also opening up new possibilities for creating novel functional materials.

Molecular Structure and Conformational Dynamics of Bis 4 Chloromethyl Phenyl Diazene

E/Z (trans/cis) Isomerism and Photoisomerization Pathways

There is currently no specific scientific literature available that details the E/Z (trans/cis) isomerism of Bis(4-(chloromethyl)phenyl)diazene. The photochemical pathways for its E→Z isomerization and the mechanisms of its thermal Z→E reversion have not been reported. Consequently, information regarding the influence of solvent polarity and matrix rigidity on the isomerization kinetics of this particular compound is also unavailable.

While the broader class of azobenzenes is well-known for its photochromic properties, undergoing reversible isomerization between the thermally stable trans (E) form and the metastable cis (Z) form upon light irradiation, specific experimental or theoretical studies on this compound are yet to be published. The electronic effects of the para-substituted chloromethyl groups would be expected to influence the energetics and kinetics of these processes, but without dedicated studies, any discussion would be purely speculative.

Advanced Spectroscopic Characterization Techniques

A critical component for the structural elucidation and dynamic study of any chemical compound is its spectroscopic characterization. However, for this compound, there is a clear absence of such data in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed Nuclear Magnetic Resonance (NMR) data, which is fundamental for confirming the molecular structure and understanding the chemical environment of the atoms, is not available for this compound.

No published ¹H or ¹³C NMR spectra, or even a tabulated list of chemical shifts (δ) and coupling constants (J) for the aromatic and aliphatic protons and carbons of this compound, could be located. Such data would be essential to definitively assign the signals corresponding to the protons and carbons of the phenyl rings and the chloromethyl groups, providing unequivocal evidence for the compound's structure and purity.

Reactivity and Derivatization Strategies for Bis 4 Chloromethyl Phenyl Diazene

Reactions Involving the Chloromethyl Moieties

The presence of two benzylic chloride groups makes Bis(4-(chloromethyl)phenyl)diazene a highly valuable bifunctional building block. These groups are susceptible to nucleophilic substitution and can be precursors for radical species, enabling their use in polymerization and the formation of complex macromolecular architectures.

Formation of Active Intermediates for Polymerization

The chloromethyl groups on this compound can serve as latent initiators for various polymerization techniques. While direct use as a thermal initiator is less common, their conversion into active intermediates is a key strategy.

One significant application is in controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). The benzylic chloride functionality is an ideal precursor for an ATRP initiator. By reacting with a suitable transition metal complex, typically copper-based, a radical can be generated, initiating the polymerization of vinyl monomers like styrenes or (meth)acrylates. The bifunctional nature of the molecule allows for the growth of polymer chains from both ends, leading to the formation of telechelic polymers with an azobenzene (B91143) unit at their center.

Furthermore, these chloromethyl groups can be transformed into other initiating functionalities. For instance, nucleophilic substitution with salts of dithiocarbamates or related compounds can yield iniferters for reversible addition-fragmentation chain-transfer (RAFT) polymerization. Similarly, they can be converted into photoinitiating groups. Although compounds like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) are known Type I cleavable photoinitiators under LED irradiation, the simpler chloromethyl groups on the diazene (B1210634) can also be precursors to photoactive species. rsc.org

In the realm of condensation polymerization, the chloromethyl groups can react with difunctional nucleophiles. For example, reaction with a diphenol or a diamine under appropriate conditions can lead to the formation of polyethers or polyamines, respectively, incorporating the photoresponsive azobenzene unit directly into the polymer backbone. Research on the synthesis of novel polyurethanes from diazene-containing hard segments, such as those derived from 4,4'-[1,4-phenylenedi-diazene-2,1-diyl]bis(2-chlorophenol), highlights the utility of the azobenzene core in constructing advanced polymers. ncl.res.in

Crosslinking Reactions in Macromolecular Systems

The bifunctionality of this compound makes it an excellent candidate for a crosslinking agent, capable of bridging polymer chains to form a network structure. This is particularly valuable for creating "smart" materials, such as photoresponsive hydrogels and elastomers, where the isomerization of the central azobenzene unit can modulate the material's properties. researchgate.net

The crosslinking process typically involves the reaction of the two chloromethyl groups with complementary functional groups present on pre-existing polymer chains. For example, polymers containing hydroxyl, amine, or thiol groups can be readily crosslinked by this molecule via nucleophilic substitution, forming stable ether, amine, or thioether linkages, respectively.

The principle of using bifunctional azobenzenes as crosslinkers is well-established. Derivatives with different reactive ends, such as chloroacetamide groups, have been synthesized to crosslink peptides and other biomolecules through cysteine residues. nih.govresearchgate.net These crosslinkers undergo significant changes in end-to-end distance upon photoisomerization, inducing conformational changes in the host macromolecule. beilstein-journals.org this compound functions on the same principle, offering a straightforward method to covalently introduce a photo-switchable crosslink into a wide range of polymeric systems.

Below is a table summarizing various azobenzene-based crosslinkers and their targeted macromolecular systems, illustrating the versatility of this approach.

| Crosslinker Name | Reactive Groups | Target System/Functional Groups | Reference |

| 4,4'-Bis(4-(2-chloroacetamido)phenyl)diazenylbiphenyl-2,2'-disulfonate (BPDBS) | α-Chloroacetamide | Peptides (Cysteine residues) | nih.gov |

| Cationic Azobenzenes | Quaternary Ammonium (B1175870) | Sodium Alginate (Carboxylate groups) | mdpi.com |

| Amphiphilic Azobenzene Derivative (APA) | Azobenzene (for host-guest interaction) | Hyaluronic acid modified with β-cyclodextrin | researchgate.net |

| Bisazobenzene with central piperazine (B1678402) unit | Azobenzene (linked via piperazine) | General biomolecules | beilstein-journals.org |

Reactions Involving the Diazene Linkage

The central -N=N- group is the defining feature of the molecule, responsible for its photochromic properties. While generally robust, it also offers unique reactivity, primarily by acting as a coordinating site to direct reactions on the adjacent aromatic rings.

Coupling Reactions with Other Aromatic and Heteroaromatic Compounds

The term "azo coupling" typically refers to the synthesis of the diazene bond itself, where a diazonium salt acts as an electrophile and couples with an electron-rich aromatic compound like a phenol (B47542) or aniline (B41778). wikipedia.orgorganic-chemistry.org Once formed, the aromatic diazene linkage is notably stable and generally does not participate in further coupling reactions at the nitrogen atoms under common synthetic conditions.

In fact, the azo group demonstrates remarkable stability and tolerance in various transition metal-catalyzed cross-coupling reactions performed on the aromatic rings. For instance, halogenated azobenzenes are routinely used in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to introduce new carbon-carbon and carbon-heteroatom bonds without affecting the central diazene unit. researchgate.netnih.gov This stability is crucial, as it allows for the late-stage functionalization of the azobenzene core. Therefore, while the diazene linkage itself is not "coupling," its presence enables a wide range of coupling reactions to be performed elsewhere on the molecule.

Role as a Directing Group in C-H Activation and Functionalization

A key aspect of the diazene linkage's reactivity is its ability to act as a directing group in transition-metal-catalyzed C-H activation. The lone pair of electrons on the nitrogen atoms can chelate to a metal center, positioning it in close proximity to the C-H bonds at the ortho positions of the phenyl rings. This proximity effect facilitates the cleavage of the otherwise inert C-H bond, allowing for the introduction of a wide range of functional groups.

This strategy has become a powerful tool for the synthesis of complex, functionalized azobenzenes that would be difficult to access through classical methods. rsc.orgchemrxiv.org Various metal catalysts, including those based on palladium, cobalt, and nickel, have been successfully employed. acs.orgrsc.orgnih.govnih.gov The reaction involves the formation of a cyclometalated intermediate, which then reacts with a coupling partner to form the new bond, regenerating the catalyst. This allows for the selective functionalization of the positions ortho to the azo group.

The table below showcases examples of this strategy, highlighting the diversity of catalysts and the types of functionalization achieved.

| Metal Catalyst | Coupling Partner/Reaction Type | Product Type | Reference |

| Cobalt(III) | Maleimides | ortho-Arylated Succinimides | acs.org |

| Palladium(II) | Aryl Halides (e.g., Suzuki-Miyaura) | ortho-Arylated Azobenzenes | rsc.org |

| Nickel(0) | Alkynes | ortho-Annulated Isoquinolinones | nih.gov |

| (Metal-Free) | Diaryliodonium Salts | ortho-O, N, C, S substituted Azobenzenes | rsc.org |

Synthesis of Advanced this compound Derivatives for Specific Functions

The true synthetic potential of this compound is realized by combining the reactivity of its different functional components to create advanced derivatives with tailored properties. These derivatives are sought after for applications in molecular switches, functional polymers, and photo-pharmacology. rsc.orgchemrxiv.org

A primary strategy involves the nucleophilic substitution of the chloromethyl groups. As reactive benzylic halides, they can be converted into a vast array of other functionalities. For example, reaction with sodium azide (B81097) yields a bis-azide, a perfect building block for "click" chemistry via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. Reaction with potassium cyanide would produce a dinitrile, which can be subsequently hydrolyzed to a di-carboxylic acid.

A second, more advanced strategy involves a multi-step approach combining C-H activation with nucleophilic substitution. One could first use the diazene linkage to direct the ortho-functionalization of the phenyl rings and then subsequently perform substitution reactions on the chloromethyl groups, or vice versa. This dual approach allows for the creation of highly complex and precisely substituted azobenzene architectures. For instance, an ortho-fluoro or ortho-amino group could be introduced to tune the photoswitching properties (e.g., shifting absorption to the visible range and altering the thermal half-life of the cis-isomer), followed by conversion of the chloromethyl groups into polymerizable moieties. rsc.org

The following table outlines potential synthetic transformations to generate advanced derivatives from this compound.

| Reagent(s) | Target Functional Group | Resulting Derivative Class | Potential Application |

| Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | Bis-azides for "Click" Chemistry | Bioconjugation, Polymer Modification |

| Potassium Phthalimide, then Hydrazine (B178648) | Aminomethyl (-CH₂NH₂) | Diamines | Monomer for Polyamides/Polyimides |

| Sodium Alkoxide (NaOR) | Alkoxymethyl (-CH₂OR) | Diethers | Solubilizing Groups, Liquid Crystals |

| Triphenylphosphine (PPh₃), then Base | Phosphonium Ylide | Wittig Reagents | Synthesis of Stilbene-Azobenzene Hybrids |

| 1. Co(III) catalyst, Maleimide2. NaN₃ | ortho-Succinimide & Azidomethyl | Hetero-difunctionalized Azobenzene | Advanced Building Blocks |

These derivatization strategies underscore the versatility of this compound as a platform molecule for creating a new generation of functional materials and molecular systems.

Design and Synthesis of Photoresponsive Crosslinkers with Tunable Length Changes

The defining feature of this compound is its azobenzene core, which can switch between a thermally stable, elongated trans isomer and a metastable, bent cis isomer upon irradiation with UV light. This photoisomerization can be reversed either thermally or by irradiation with visible light. This reversible change in molecular shape forms the basis for designing photoresponsive crosslinkers that can induce conformational changes in materials at the molecular level, thereby altering their macroscopic properties.

The length change between the trans and cis isomers of the azobenzene unit allows for the development of crosslinkers with tunable properties. When incorporated into a material, the light-induced isomerization of the azobenzene moiety can alter the distance between the points of crosslinking, leading to expansion or contraction of the material. The magnitude of this change is a key design parameter and is influenced by the rigidity and length of the crosslinker. While simple azobenzene provides a certain degree of length modulation, more complex, extended bis-azobenzene crosslinkers have been designed to produce even larger changes in end-to-end distance, on the order of several angstroms to over a nanometer. kpi.uanih.gov

This compound itself can be synthesized from p,p'-bis(hydroxymethyl)azobenzene by reaction with thionyl chloride in the presence of pyridine. kpi.ua This provides a direct route to a bifunctional photoresponsive molecule where the chloromethyl groups are poised for reaction. These reactive sites allow the molecule to be covalently integrated into other structures, acting as a bridge or crosslinker whose length can be controlled by light. The efficiency of the photoisomerization and the stability of the cis isomer can be influenced by the local environment, such as the rigidity of the matrix into which it is incorporated. For example, when this compound is used to crosslink a polymer matrix, the thermal freedom of the azobenzene unit can be suppressed, affecting the conversion rates between isomers. kpi.ua

| Property | Description | Reference |

| Photoisomerization | Reversible conversion between trans and cis isomers upon light irradiation. | kpi.uarsc.org |

| Reactive Groups | Two chloromethyl (-CH₂Cl) groups for covalent bonding. | kpi.ua |

| Function | Acts as a photo-controllable crosslinker to modulate material properties. | kpi.uanih.gov |

| Synthesis | Prepared from p,p'-bis(hydroxymethyl)azobenzene and thionyl chloride. | kpi.ua |

Integration into Polymeric and Oligomeric Architectures

The two chloromethyl groups of this compound make it an ideal monomer or crosslinking agent for integration into a variety of polymeric and oligomeric systems. The carbon-chlorine bond in the benzylic chloromethyl group is susceptible to nucleophilic substitution, allowing for the formation of stable covalent bonds with a wide range of nucleophiles.

A prominent example of its application is in the crosslinking of polymers containing nucleophilic side groups. Specifically, this compound has been used to crosslink poly(tertiary aminostyrene)s via the Menschutkin reaction. kpi.ua In this process, the tertiary amine groups on the polymer backbone attack the electrophilic carbon of the chloromethyl groups, forming a quaternary ammonium salt linkage and effectively creating a crosslinked polymer network. This reaction can be carried out by casting a film from a solution containing both the polymer and this compound, with the crosslinking proceeding upon gentle heating. kpi.ua

The degree of crosslinking can be controlled by the molar ratio of the crosslinker to the reactive polymer units. Swelling tests on the resulting polymer films can confirm the successful incorporation of the crosslinker into the network. kpi.ua The integration of the photoresponsive azobenzene unit throughout the polymer matrix imparts photo-mechanical properties to the material. Upon UV irradiation, the isomerization of the azobenzene crosslinks from the trans to the cis state introduces strain into the polymer network, which can manifest as changes in dimensions, morphology, or mechanical properties. The conversion rates for this isomerization are typically lower in the solid, crosslinked state compared to in solution, as the rigid polymer matrix restricts the necessary conformational changes. kpi.ua

Table: Polymer Systems Incorporating this compound

| Polymer System | Reaction Type | Resulting Structure | Application | Reference |

|---|

This strategy is not limited to poly(tertiary aminostyrene)s. Any polymer or oligomer with suitable nucleophilic groups (e.g., amines, thiols, carboxylates) could potentially be crosslinked or modified with this compound, opening up avenues for a wide range of photo-switchable materials, including hydrogels, elastomers, and resins.

Preparation of Macrocyclic and Supramolecular Structures

The bifunctional nature of this compound also makes it a promising building block for the construction of macrocycles and more complex supramolecular architectures. Macrocycles containing azobenzene units are of significant interest due to their ability to act as photo-switchable hosts in host-guest chemistry or as components of molecular machines. researchgate.netmetu.edu.trnih.gov The light-induced change in the geometry of the azobenzene unit can alter the size and shape of the macrocyclic cavity, allowing for the controlled binding and release of guest molecules. nih.gov

The synthesis of such macrocycles typically involves the reaction of two different bifunctional monomers under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. In this context, this compound could be reacted with a complementary dinucleophile, such as a diamine, dithiol, or diol, to form a macrocyclic structure. For example, a [2+2] cyclization between this compound and an appropriate dipyridyl derivative could yield a photoresponsive cyclophane.

While specific examples detailing the use of this compound in macrocyclization are not prevalent in the literature, the general synthetic strategies for azobenzene-containing macrocycles are well-established. researchgate.netresearchgate.net These often rely on Williamson ether synthesis, esterification, or amide bond formation to close the macrocyclic ring. The reactivity of the chloromethyl groups in this compound is well-suited for such reactions.

Beyond discrete macrocycles, the directional interactions and photo-switching capabilities of azobenzene derivatives can be harnessed to build larger supramolecular assemblies. The formation of supramolecular polymers, for instance, can be driven by non-covalent interactions such as hydrogen bonding or π-π stacking between functionalized azobenzene monomers. rsc.org By appending appropriate recognition motifs to this compound via substitution of the chloro- groups, it could be designed to self-assemble into photoresponsive supramolecular chains or networks. The isomerization of the azobenzene units within such an assembly could then be used to reversibly control the assembly and disassembly process.

Table: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| p,p'-bis(chloromethyl)azobenzene |

| p,p'-bis(hydroxymethyl)azobenzene |

| Thionyl chloride |

| Pyridine |

| Poly(tertiary aminostyrene)s |

| Poly(N,N-dimethyl-4-vinylphenylamine) |

| Poly(N,N-dimethyl-4-vinylbenzylamine) |

Computational Investigations and Theoretical Models of Bis 4 Chloromethyl Phenyl Diazene

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are instrumental in providing a foundational understanding of the electronic structure, stability, and spectroscopic properties of molecules like Bis(4-(chloromethyl)phenyl)diazene. These methods offer insights that are often complementary to experimental data and can predict properties before a compound is synthesized.

Density Functional Theory (DFT) Calculations for Ground-State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for determining the optimized ground-state geometries of both its trans and cis isomers. The trans isomer is generally the more thermodynamically stable form, characterized by a planar or near-planar arrangement of the phenyl rings. In contrast, the cis isomer adopts a more globular, non-planar structure to minimize steric hindrance between the phenyl rings. aip.org

The introduction of the 4-chloromethyl substituents is expected to have a subtle but noticeable effect on the geometry compared to unsubstituted azobenzene (B91143). DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d), can precisely model these effects. kpfu.ru Key geometric parameters, including the N=N bond length, C-N bond lengths, and the C-N=N bond angles, as well as the dihedral angles between the phenyl rings and the azo bridge, are determined. For the trans isomer, the molecule is largely planar, while the cis isomer exhibits significant twisting around the C-N bonds.

Predicted Ground-State Geometrical Parameters of this compound (DFT/B3LYP/6-31G(d))

| Parameter | trans-isomer (predicted) | cis-isomer (predicted) |

|---|---|---|

| N=N Bond Length (Å) | ~1.25 | ~1.24 |

| C-N Bond Length (Å) | ~1.42 | ~1.45 |

| C-N=N Bond Angle (°) | ~114 | ~122 |

| CNNC Dihedral Angle (°) | ~180 | ~10 |

Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption Maxima, NMR Chemical Shifts)

Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can forecast the wavelengths of maximum absorption (λmax) for the characteristic electronic transitions of azobenzenes. The trans isomer typically displays a strong π-π* transition in the UV region and a weaker, symmetry-forbidden n-π* transition at longer wavelengths in the visible region. The cis isomer, lacking the same symmetry, exhibits an allowed n-π* transition that is more intense than that of the trans isomer. mdpi.comnih.gov The presence of the chloromethyl groups may cause a slight red or blue shift in these absorption bands compared to unsubstituted azobenzene.

Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. The chemical shifts of the aromatic protons and carbons, as well as those of the chloromethyl group, would be of particular interest. mdpi.com

Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | trans-isomer (predicted) | cis-isomer (predicted) |

|---|---|---|

| π-π* λmax (nm) | ~350 | ~280 |

| n-π* λmax (nm) | ~440 | ~430 |

| ¹H NMR δ (CH₂Cl) (ppm) | ~4.6 | |

| ¹³C NMR δ (CH₂Cl) (ppm) | ~45 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is typically a π-orbital delocalized across the entire molecule, while the LUMO is a π-orbital also with significant delocalization. The n-π transition involves the excitation of an electron from a non-bonding orbital localized on the nitrogen atoms to the π-LUMO. The π-π transition corresponds to the excitation of an electron from the π-HOMO to the π*-LUMO. mdpi.com

The energy gap between the HOMO and LUMO is a critical parameter influencing the molecule's electronic properties and reactivity. The chloromethyl groups, being weakly electron-withdrawing, are expected to slightly lower the energies of both the HOMO and LUMO. Analysis of the electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor, providing clues about its intermolecular interactions and reactivity.

Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) - trans-isomer (predicted) | Energy (eV) - cis-isomer (predicted) |

|---|---|---|

| HOMO | ~ -6.5 | ~ -6.3 |

| LUMO | ~ -2.0 | ~ -1.8 |

| HOMO-LUMO Gap | ~ 4.5 | ~ 4.5 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the atoms in a molecule as a collection of interacting particles, with their movements governed by a force field. For this compound, MD simulations can explore the conformational landscape, revealing the different shapes the molecule can adopt at a given temperature. This is particularly important for understanding the flexibility of the phenyl rings and the chloromethyl groups.

MD simulations are also used to study the dynamics of the photoisomerization process. By combining MD with quantum mechanical calculations (QM/MM simulations), researchers can model the trajectory of the molecule as it transitions from the trans to the cis state (and vice versa) upon photoexcitation. nih.gov These simulations provide a detailed, atomistic picture of the molecular motions involved in the isomerization.

Theoretical Approaches to Photoisomerization Mechanisms and Energy Barriers

The photoisomerization of azobenzene and its derivatives can proceed through two primary mechanisms: rotation and inversion. The rotational pathway involves a twisting motion around the N=N double bond, while the inversion pathway involves an in-plane movement of one of the phenyl groups, similar to opening an umbrella. Theoretical calculations are essential for determining which pathway is favored for a particular derivative and for calculating the energy barriers associated with these transformations. researchgate.netacs.org

For this compound, computational studies would aim to map out the potential energy surfaces of the ground and excited states along the rotational and inversional coordinates. The lowest energy pathway on the excited-state surface determines the mechanism of photoisomerization. The height of the energy barrier on the ground-state potential energy surface dictates the thermal stability of the cis isomer and the rate of thermal back-isomerization to the more stable trans form. The chloromethyl substituents are not expected to drastically alter the fundamental mechanism but may influence the relative energy barriers. acs.org

Computational Predictions of Reactivity Sites and Reaction Pathways

Computational chemistry can also predict the most likely sites for chemical reactions on the this compound molecule. By analyzing the electron density, electrostatic potential, and frontier molecular orbitals, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. The chloromethyl group itself is a reactive site, with the chlorine atom being a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions.

Furthermore, theoretical calculations can model the entire reaction pathway for a given transformation. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a potential reaction can be assessed. This predictive capability is invaluable for designing new synthetic routes and for understanding the potential degradation pathways of the molecule.

Advanced Applications in Materials Science and Molecular Systems

Photoresponsive Polymer Systems and Actuators

The ability of Bis(4-(chloromethyl)phenyl)diazene to undergo reversible trans-cis isomerization upon light irradiation is harnessed to create polymers that can change their shape, size, and mechanical properties. This photoresponsivity is the foundation for developing advanced actuators and other smart materials.

This compound can be incorporated into polymer structures primarily as a crosslinking agent. kpi.ua The reactive chloromethyl groups at both ends of the molecule can react with suitable functional groups on polymer chains, such as amines, to form covalent bonds. This process creates a network structure where the azobenzene (B91143) unit acts as a photoswitchable bridge between polymer chains.

One notable example involves the crosslinking of poly(tertiary aminostyrene)s. kpi.ua In this system, the chloromethyl groups of this compound react with the tertiary amine groups on the polymer via a Menschutkin reaction, leading to the formation of a quaternized, crosslinked network. kpi.ua The degree of crosslinking can be controlled by the molar ratio of the diazene (B1210634) compound to the reactive sites on the polymer. kpi.ua The successful incorporation of the azobenzene crosslinker is confirmed through techniques such as swelling tests, where the crosslinked polymers exhibit limited swelling in solvents compared to the uncrosslinked precursors. kpi.ua

The photoisomerization of the integrated azobenzene units induces significant changes in the polymer network. The trans isomer is a linear and elongated molecule, while the cis isomer has a bent and more compact structure. This geometric change at the molecular level translates to macroscopic changes in the polymer material. For instance, the transition from the trans to the cis state can lead to contraction of the polymer network, while the reverse process can cause expansion.

| Polymer System | Crosslinking Chemistry | Effect of Photoisomerization | Reference |

| Poly(tertiary aminostyrene)s | Menschutkin reaction between chloromethyl and tertiary amine groups | Reversible changes in polymer network dimensions and mechanical properties | kpi.ua |

The integration of this compound enables the design of various photocontrollable macromolecular architectures. The bifunctionality of this molecule allows for its use in creating not only crosslinked networks but also in chain extension and the formation of block copolymers, where the azobenzene unit is a distinct, photoswitchable block.

In crosslinked networks, the density of the azobenzene units can be tailored to achieve desired changes in material properties. A higher density of photoswitches will generally lead to a more pronounced photoresponse. The flexibility of the polymer chains surrounding the azobenzene units also plays a crucial role. In a rubbery polymer matrix, the photoisomerization of the azobenzene crosslinks can occur more readily compared to a glassy matrix where the chain mobility is restricted. kpi.ua

The design of these networks also considers the wavelength of light required for isomerization. Typically, the trans-to-cis isomerization of azobenzene derivatives is induced by UV or near-UV light (around 320-350 nm), while the reverse cis-to-trans isomerization can be triggered by visible light (around 400-450 nm) or occur thermally in the dark. beilstein-journals.org This allows for bidirectional control over the material's state.

The fabrication of materials incorporating this compound often involves solution casting followed by thermal curing to facilitate the crosslinking reaction. kpi.ua For instance, a solution containing the host polymer and the diazene crosslinker can be cast into a film, and subsequent heating completes the crosslinking process. kpi.ua

These photoswitchable materials have potential applications as:

Photoactuators: Thin films or fibers of these polymers can be made to bend, contract, or expand upon light irradiation, converting light energy into mechanical work.

Smart Coatings: Coatings that can change their surface properties, such as wettability or adhesion, in response to light.

Light-Controlled Drug Delivery Systems: Polymer networks that can swell or shrink under illumination to control the release of encapsulated molecules.

Reversible Adhesives: Materials that can be switched between adhesive and non-adhesive states using light.

The performance of these materials is dictated by factors such as the efficiency of the photoisomerization in the solid state, the magnitude of the resulting change in the polymer network, and the stability of the isomeric states.

Supramolecular Assembly and Host-Guest Chemistry

Beyond covalent integration into polymers, the chloromethyl groups and the photoswitchable azobenzene core of this compound can be utilized in the construction of dynamic supramolecular systems.

The chloromethyl groups, while primarily used for covalent bond formation, can also participate in non-covalent interactions. These groups can act as hydrogen bond acceptors and can also engage in halogen bonding, a directional interaction between a halogen atom and a Lewis base. These interactions can be used to direct the assembly of supramolecular structures.

In the context of host-guest chemistry, the chloromethyl groups can influence the binding of guest molecules within a host cavity. While specific studies on this compound in this context are limited, the principles of host-guest chemistry with other azobenzene derivatives provide a framework. For example, the functional groups on the azobenzene can affect its binding affinity with host molecules like cyclodextrins. rsc.org It is conceivable that the chloromethyl groups could be tailored to interact with specific functionalities on a host molecule, thereby influencing the stability and photoresponse of the resulting host-guest complex.

The photoisomerization of the azobenzene core is a powerful tool for controlling the assembly and disassembly of supramolecular structures. The significant change in geometry between the linear trans isomer and the bent cis isomer can be used to disrupt or promote supramolecular interactions. beilstein-journals.org

For instance, a supramolecular polymer could be formed through host-guest interactions where the trans form of this compound acts as a guest that bridges two host molecules. Upon irradiation and conversion to the cis form, the change in shape could weaken the host-guest interactions, leading to the disassembly of the supramolecular chain. The reverse process could be triggered by a different wavelength of light or by heat, allowing for the reversible formation and disruption of the supramolecular architecture.

Role as Chemical Building Blocks for Functional Organic Frameworks

This compound serves as a valuable building block, or monomer, for the synthesis of certain polymers. The presence of the chloromethyl groups at both ends of the molecule allows it to react with other compounds to form long polymer chains. Specifically, it can undergo polycondensation reactions with phenols to create poly(azomethine-ether)s. These polymers are noted for their thermal stability and have been characterized by various analytical techniques to confirm their structure and properties.

The synthesis of these polymers involves the reaction of the chloromethyl groups of the diazene compound with the hydroxyl groups of phenols. This reaction forms ether linkages, resulting in a polymer chain that incorporates the azobenzene unit from the diazene monomer. The properties of the resulting poly(azomethine-ether)s can be tuned by selecting different phenol (B47542) co-monomers.

Application in Surface Chemistry and Interface Engineering for Responsive Surfaces

The application of this compound in surface chemistry is an area of ongoing research, particularly in the creation of surfaces that can respond to external stimuli. The azobenzene core of the molecule is known for its ability to undergo photoisomerization, a process where the molecule changes its shape from a trans to a cis configuration upon exposure to light of a specific wavelength, and reverts back in the dark or with light of a different wavelength. This property is key to creating photoresponsive materials.

By grafting polymers containing this compound onto surfaces, it is possible to create materials whose surface properties, such as wettability or adhesion, can be controlled by light. The change in the shape of the azobenzene unit at the molecular level translates into a macroscopic change in the material's behavior.

Design of Corrosion Inhibitors based on Adsorption Mechanisms

Organic compounds, particularly those containing heteroatoms like nitrogen, are often effective corrosion inhibitors for metals. They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. nih.gov The primary mechanism involves the interaction between the inhibitor's molecules and the metal surface. nih.gov

Diazene-based compounds, a class to which this compound belongs, have been investigated for their potential to inhibit corrosion. nih.gov The nitrogen atoms in the azo group (-N=N-) can act as active sites for adsorption onto a metal surface. nih.gov The effectiveness of such inhibitors is often studied using electrochemical techniques and is found to be dependent on the inhibitor's concentration. nih.gov The adsorption process can often be described by models such as the Langmuir isotherm. nih.gov

The general mechanism of corrosion inhibition by organic molecules involves their adsorption onto the metal surface, which can be influenced by the electronic structure of the inhibitor and the nature of the metal. nih.gov This adsorption creates a barrier that hinders the electrochemical reactions responsible for corrosion. nih.gov

Development as Precursors for Optoelectronic and Sensing Materials

The development of new materials for optoelectronic and sensing applications is a critical area of materials science. Azobenzene derivatives are of particular interest due to their photochromic properties. The reversible trans-cis isomerization of the azobenzene unit can lead to significant changes in the optical and electronic properties of materials incorporating this moiety.

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Pathways for Complex Derivatives

The two chloromethyl groups on Bis(4-(chloromethyl)phenyl)diazene are reactive sites for nucleophilic substitution, making the compound an ideal precursor for synthesizing more complex, multifunctional molecules. Future research is focused on developing novel and efficient synthetic pathways to create a diverse range of derivatives.

Future work will likely focus on one-pot syntheses and click chemistry reactions to improve efficiency and yield. The goal is to build intricate molecular architectures, such as dendrimers or star-shaped polymers, with a central azobenzene (B91143) core derived from this compound. These complex derivatives are expected to exhibit unique self-assembly behaviors and material properties.

Exploration of Advanced Photochromic Properties and Multi-Stimuli Responsiveness

While the basic photochromism of azobenzene is well-established, future research aims to explore and engineer advanced photophysical properties and introduce multi-stimuli responsiveness in derivatives of this compound. By chemically modifying the chloromethyl positions, researchers can fine-tune the electronic environment of the azobenzene chromophore. This can alter the absorption spectra of the trans and cis isomers, shift the switching wavelengths into the visible or near-infrared regions, and modify the thermal relaxation rate of the cis isomer.

The incorporation of different functional groups allows for the creation of materials that respond to multiple stimuli beyond light. For example, by introducing ion-binding sites or pH-sensitive moieties, the photo-switching behavior could be modulated by the presence of specific ions or changes in pH. Research into coordination polymers based on similar bis(phenyl) units has demonstrated how metal coordination can lead to multi-responsive luminescent materials sensitive to various substances. rsc.org This suggests a promising avenue for developing sensors based on this compound derivatives.

The table below summarizes key optical properties of related Schiff base compounds, indicating the types of photophysical characteristics that could be targeted for this compound derivatives.

| Property | Value | Reference |

| Absorption Max (UV-vis) | Varies with solvent and substitution | researchgate.net |

| Emission Max (Fluorescence) | Dependent on molecular structure | researchgate.net |

| Nonlinear Optical Response | Exhibits optical limiting effects | researchgate.net |

This table is for illustrative purposes, showing properties studied in similar molecular systems.

Integration into Hybrid Multicomponent Systems for Synergistic Effects

A significant area of future research involves the integration of this compound into hybrid multicomponent systems to achieve synergistic effects. The chloromethyl groups enable the compound to act as a cross-linker or an anchor to graft the photochromic azobenzene unit onto polymers, nanoparticles, or surfaces.

These hybrid materials can combine the photo-responsive nature of the azobenzene moiety with the properties of the other components, such as the mechanical strength of a polymer, the plasmonic properties of metallic nanoparticles, or the conductivity of a semiconductor. This can lead to materials with unique, light-controllable functionalities. For example, grafting onto a polymer backbone could allow for the photomechanical control of the material's shape or stiffness. The basic principles of creating such organic-inorganic hybrid materials are well-reviewed, emphasizing the goal of combining properties to create materials that are, for instance, transparent and lightweight yet resistant and hard.

Future applications could include light-erasable inks, smart coatings with tunable wettability, or photo-controlled drug delivery systems. The key research challenge is to understand and control the interface between the azobenzene derivative and the other components to maximize synergistic interactions.

Detailed Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and predicting the behavior of its derivatives. The nucleophilic substitution at the benzylic carbon of the chloromethyl group is the primary reaction pathway for functionalization.

Future research will employ a combination of experimental techniques (like kinetic studies and spectroscopic analysis of intermediates) and computational modeling to elucidate the finer details of these reactions. nih.gov For example, understanding whether the substitution follows a concerted or a stepwise mechanism can help in selecting the optimal reaction conditions (solvent, temperature, nucleophile) to maximize yield and minimize side products. nih.gov DFT calculations have been used to study the nucleophilic substitution on related chlorinated aromatic compounds, confirming the influence of the molecular frame on reactivity. mdpi.com

Investigating the reaction profile, including the transition states and intermediates, will provide valuable insights. For instance, computational studies on similar systems have detailed two-step processes involving a nucleophilic attack followed by the elimination of the leaving group, sometimes with the assistance of a second molecule of the nucleophile. mdpi.com This level of mechanistic detail is essential for the rational design of synthetic strategies for novel, complex materials based on this compound.

Computational-Guided Design and Discovery of Next-Generation Analogues and Applications

Computational chemistry is poised to play a pivotal role in accelerating the design and discovery of next-generation materials based on this compound. Using techniques like Density Functional Theory (DFT), researchers can predict the geometric, electronic, and optical properties of novel derivatives before they are synthesized.

Furthermore, molecular dynamics simulations can be used to model the behavior of these molecules in larger systems, such as in a polymer matrix or on a surface, providing insights into the macroscopic properties of the resulting materials. This computational-guided approach will be instrumental in exploring the vast chemical space accessible from this compound and in discovering novel applications for its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.